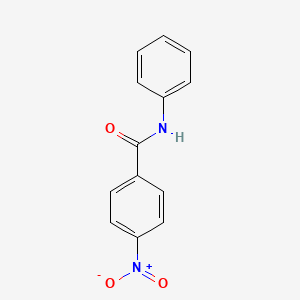
4-Nitrobenzanilide
Cat. No. B1664616
Key on ui cas rn:
3460-11-5
M. Wt: 242.23 g/mol
InChI Key: KCBREZOWOLOPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05331099
Procedure details


A three-necked round-bottom flask equipped with a Dean-Strak trap and gas inlet line was charged with benzamide (0.2 mole), tetramethylammonium hydroxide dihydrate (0.2 mole) and nitrobenzene (100 mL). The reaction wasstirred for 8 hours at 65° C. with a continuous stream of air sweeping the surface of the reaction. Approximately 5 mL of water and 40 mL of nitrobenzene was collected in the Dean-Stark trap. Another 100 mL ofnitrobenzene was added and the reaction was allowed to stir overnight. A total of 70 mL of nitrobenzene was collected over this time period. The solution was cooled and water was added which caused the immediate precipitation of 4-nitrobenzanilide, i.e., N-(4-nitrophenyl)benzamide. Thesolution was filtered and a dark brown solid was obtained. The solid was washed with hot hexane and air dried to obtain 43.5 g of 4-nitrobenzanilide (90% yield).

Name
tetramethylammonium hydroxide dihydrate
Quantity
0.2 mol
Type
reactant
Reaction Step One


Name
Yield
90%
Identifiers


|
REACTION_CXSMILES
|
C(N)(=O)[C:2]1[CH:7]=[CH:6]C=[CH:4][CH:3]=1.[OH2:10].O.[OH-].[CH3:13][N+:14]([CH3:17])(C)C.[N+:18]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)([O-:20])=[O:19]>>[N+:18]([C:21]1[CH:26]=[CH:25][C:24]([C:13]([NH:14][C:17]2[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=2)=[O:10])=[CH:23][CH:22]=1)([O-:20])=[O:19] |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)N
|
|
Name
|
tetramethylammonium hydroxide dihydrate
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.[OH-].C[N+](C)(C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A three-necked round-bottom flask equipped with a Dean-Strak trap and gas inlet line
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the surface of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Approximately 5 mL of water and 40 mL of nitrobenzene was collected in the Dean-Stark trap
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Another 100 mL ofnitrobenzene was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A total of 70 mL of nitrobenzene was collected over this time period
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water was added which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the immediate precipitation of 4-nitrobenzanilide, i.e., N-(4-nitrophenyl)benzamide
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Thesolution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a dark brown solid was obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed with hot hexane and air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)NC2=CC=CC=C2)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 43.5 g | |
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
